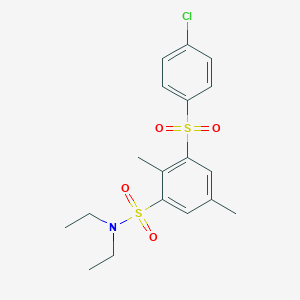
4-Butoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone, also known as BBT, is a novel compound that has gained considerable attention in the scientific community due to its potential applications in various fields. BBT is a hydrazone derivative of 5,6-diphenyl-1,2,4-triazine-3-amine, which is synthesized by the reaction of 4-butoxybenzaldehyde with 5,6-diphenyl-1,2,4-triazine-3-amine.
Mécanisme D'action
The mechanism of action of 4-Butoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, this compound has been found to inhibit the activity of various kinases, including protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling pathways.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, this compound has been shown to reduce oxidative stress and inflammation, which are implicated in various diseases such as cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-Butoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. In addition, this compound has been shown to exhibit potent anticancer and antimicrobial activities, making it a potential candidate for drug development. However, there are some limitations to the use of this compound in lab experiments. For example, this compound has low solubility in water, which may limit its bioavailability and efficacy in vivo. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for the study of 4-Butoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone. One potential direction is the development of this compound-based drugs for the treatment of cancer and other diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields. Finally, the synthesis and characterization of novel this compound derivatives may lead to the discovery of more potent and selective compounds.
Méthodes De Synthèse
4-Butoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone is synthesized by the reaction of 4-butoxybenzaldehyde with 5,6-diphenyl-1,2,4-triazine-3-amine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization or column chromatography. The yield of this compound is typically around 70-80%.
Applications De Recherche Scientifique
4-Butoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been shown to possess anticancer, antiviral, and antimicrobial activities. In addition, this compound has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Formule moléculaire |
C26H25N5O |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
N-[(E)-(4-butoxyphenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C26H25N5O/c1-2-3-18-32-23-16-14-20(15-17-23)19-27-30-26-28-24(21-10-6-4-7-11-21)25(29-31-26)22-12-8-5-9-13-22/h4-17,19H,2-3,18H2,1H3,(H,28,30,31)/b27-19+ |
Clé InChI |
FEYDJLYIRWSIGJ-ZXVVBBHZSA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)/C=N/NC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES |
CCCCOC1=CC=C(C=C1)C=NNC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C=NNC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



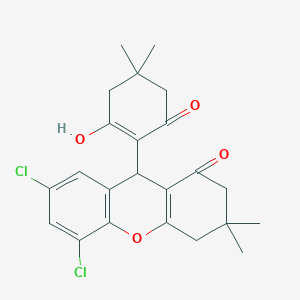
![Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate](/img/structure/B273697.png)
![methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate](/img/structure/B273699.png)
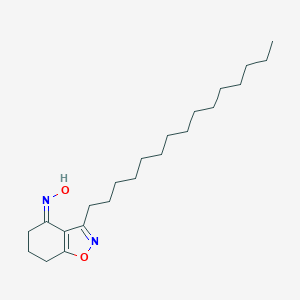
![N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide](/img/structure/B273701.png)
![N-[2,2,2-trichloro-1-(methylamino)ethylidene][1,1'-biphenyl]-4-carboxamide](/img/structure/B273705.png)
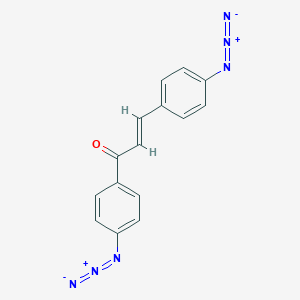

![Methyl 3-[(2-chloroethyl)sulfonyl]propanoate](/img/structure/B273716.png)
![4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B273719.png)
![3-[4-(Dimethylamino)phenyl]acrylaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B273720.png)
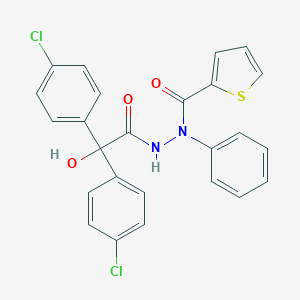
![N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide](/img/structure/B273724.png)
